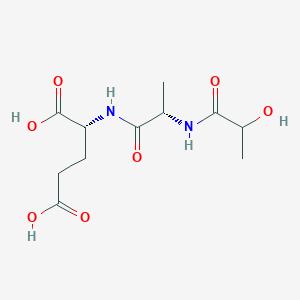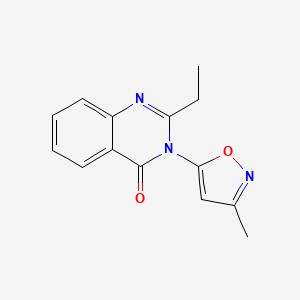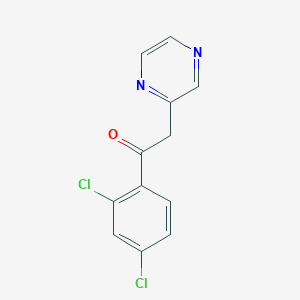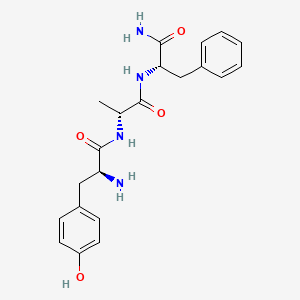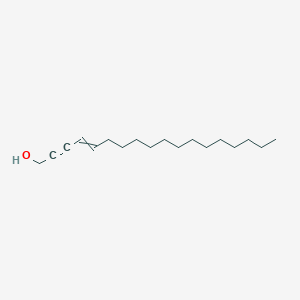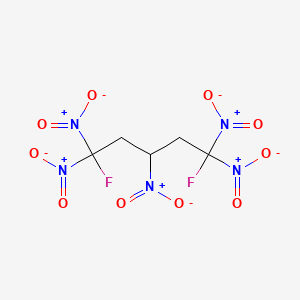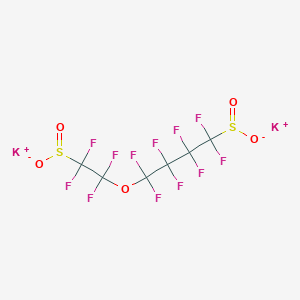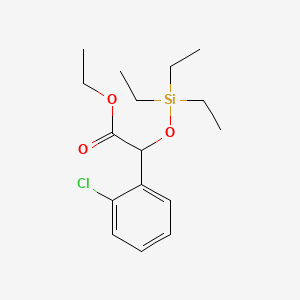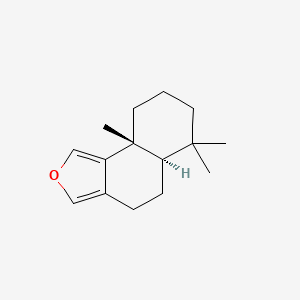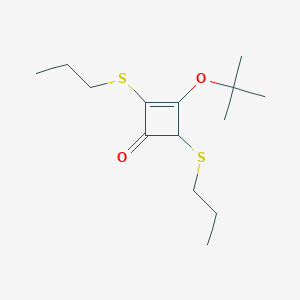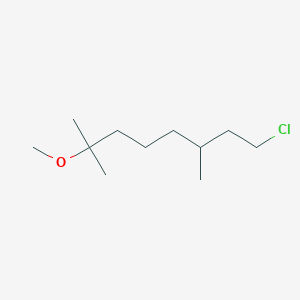
1-Chloro-7-methoxy-3,7-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7-methoxy-3,7-dimethyloctane is an organic compound with the molecular formula C11H23ClO It is a derivative of octane, characterized by the presence of a chlorine atom at the first carbon, a methoxy group at the seventh carbon, and two methyl groups at the third and seventh carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-methoxy-3,7-dimethyloctane typically involves the chlorination of 7-methoxy-3,7-dimethyloctane. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-methoxy-3,7-dimethyloctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: 1-Hydroxy-7-methoxy-3,7-dimethyloctane.
Oxidation: 7-Methoxy-3,7-dimethyloctanoic acid.
Reduction: 1-Methoxy-3,7-dimethyloctane.
Scientific Research Applications
1-Chloro-7-methoxy-3,7-dimethyloctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-7-methoxy-3,7-dimethyloctane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
1-Chloro-3,7-dimethyloctane: Lacks the methoxy group, making it less reactive in oxidation reactions.
7-Methoxy-3,7-dimethyloctane: Lacks the chlorine atom, reducing its reactivity in substitution reactions.
1-Bromo-7-methoxy-3,7-dimethyloctane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness: 1-Chloro-7-methoxy-3,7-dimethyloctane is unique due to the presence of both chlorine and methoxy groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
82389-18-2 |
|---|---|
Molecular Formula |
C11H23ClO |
Molecular Weight |
206.75 g/mol |
IUPAC Name |
1-chloro-7-methoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C11H23ClO/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10H,5-9H2,1-4H3 |
InChI Key |
CRNKLYXISBZBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


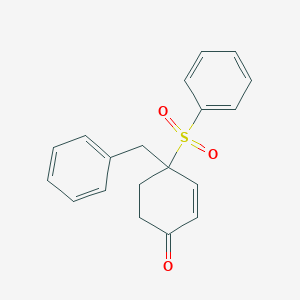
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
